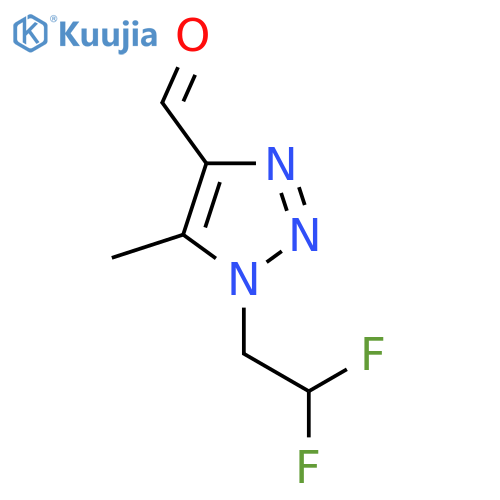Cas no 2172056-69-6 (1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

2172056-69-6 structure
商品名:1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 2172056-69-6
- EN300-1594414
-
- インチ: 1S/C6H7F2N3O/c1-4-5(3-12)9-10-11(4)2-6(7)8/h3,6H,2H2,1H3
- InChIKey: YWKGPWURMKWAJB-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(C)=C(C=O)N=N1)F
計算された属性
- せいみつぶんしりょう: 175.05571818g/mol
- どういたいしつりょう: 175.05571818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594414-10.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1594414-1.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1594414-10000mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 10000mg |
$5897.0 | 2023-09-23 | ||
| Enamine | EN300-1594414-2500mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 2500mg |
$2688.0 | 2023-09-23 | ||
| Enamine | EN300-1594414-5000mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 5000mg |
$3977.0 | 2023-09-23 | ||
| Enamine | EN300-1594414-0.5g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 0.5g |
$1316.0 | 2023-05-26 | ||
| Enamine | EN300-1594414-5.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1594414-500mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 500mg |
$1316.0 | 2023-09-23 | ||
| Enamine | EN300-1594414-100mg |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 100mg |
$1207.0 | 2023-09-23 | ||
| Enamine | EN300-1594414-0.1g |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde |
2172056-69-6 | 0.1g |
$1207.0 | 2023-05-26 |
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2172056-69-6 (1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
